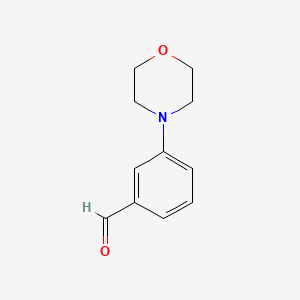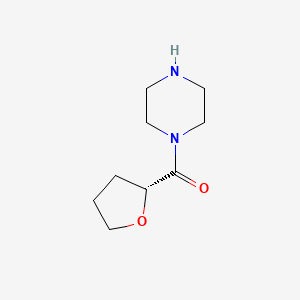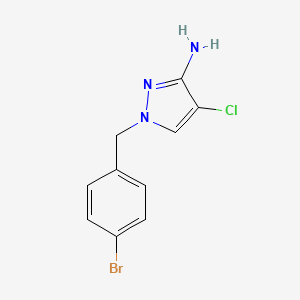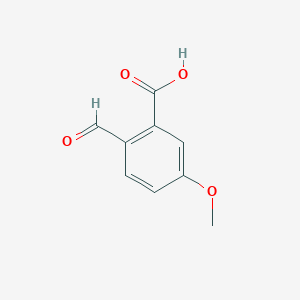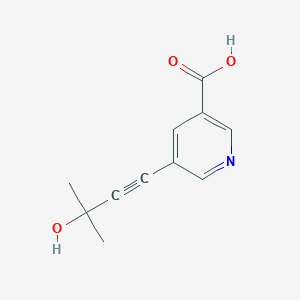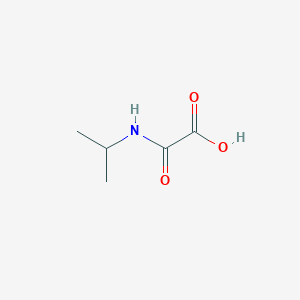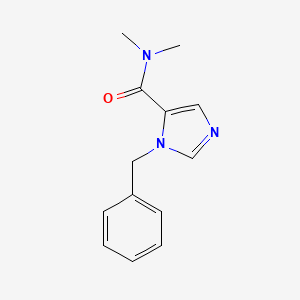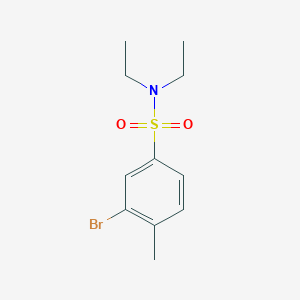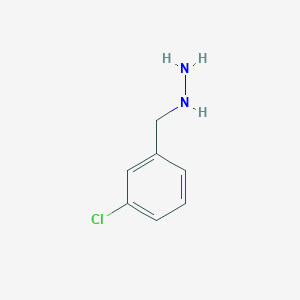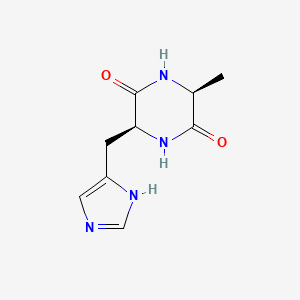
Cyclo(-Ala-His)
Übersicht
Beschreibung
Cyclo(-Ala-His) is a cyclic dipeptide composed of alanine and histidine. Cyclic dipeptides, also known as diketopiperazines, are a class of compounds characterized by a six-membered ring structure formed by the condensation of two amino acids. Cyclo(-Ala-His) has garnered interest due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclo(-Ala-His) can be synthesized through several methods, including:
-
Solution-phase synthesis: : This method involves the condensation of alanine and histidine in solution, typically using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is often carried out in an organic solvent like dimethylformamide (DMF) or dichloromethane (DCM) under mild conditions.
-
Solid-phase peptide synthesis (SPPS): : This technique involves the stepwise assembly of the peptide on a solid support, followed by cyclization to form the diketopiperazine ring. SPPS allows for precise control over the sequence and purity of the peptide.
Industrial Production Methods
Industrial production of Cyclo(-Ala-His) may involve large-scale solution-phase synthesis or automated SPPS systems. These methods are optimized for high yield and purity, often incorporating advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions
Cyclo(-Ala-His) can undergo various chemical reactions, including:
-
Oxidation: : The histidine residue in Cyclo(-Ala-His) can be oxidized to form products such as 2-oxo-histidine. Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
-
Reduction: : Reduction reactions can target the imidazole ring of histidine, potentially altering its electronic properties. Reducing agents like sodium borohydride (NaBH₄) are typically used.
-
Substitution: : Nucleophilic substitution reactions can occur at the imidazole ring of histidine, allowing for the introduction of various functional groups. Reagents such as alkyl halides or acyl chlorides are commonly employed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), peracids
Reduction: Sodium borohydride (NaBH₄)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: 2-oxo-histidine derivatives
Reduction: Reduced histidine derivatives
Substitution: Functionalized histidine derivatives
Wissenschaftliche Forschungsanwendungen
Cyclo(-Ala-His) has a wide range of applications in scientific research:
-
Chemistry: : Cyclo(-Ala-His) serves as a model compound for studying peptide cyclization and diketopiperazine formation. It is also used in the development of new synthetic methodologies for cyclic peptides.
-
Biology: : In biological research, Cyclo(-Ala-His) is investigated for its potential antimicrobial, antiviral, and anticancer activities. Its ability to modulate biological pathways makes it a valuable tool in drug discovery.
-
Medicine: : Cyclo(-Ala-His) is explored for its therapeutic potential, particularly in the development of peptide-based drugs. Its stability and bioactivity make it a promising candidate for various medical applications.
-
Industry: : In the industrial sector, Cyclo(-Ala-His) is used in the production of functional materials, such as hydrogels and nanomaterials, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of Cyclo(-Ala-His) involves its interaction with specific molecular targets and pathways. The histidine residue in the compound can bind to metal ions, enzymes, and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, disruption of microbial cell walls, or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Cyclo(-Ala-His) can be compared with other cyclic dipeptides, such as:
-
Cyclo(-Gly-Gly): : Composed of glycine residues, this compound is simpler and less sterically hindered than Cyclo(-Ala-His), making it less reactive in certain chemical reactions.
-
Cyclo(-Pro-Pro): : This diketopiperazine contains proline residues, which introduce rigidity into the ring structure. Cyclo(-Pro-Pro) is often used in studies of protein folding and stability.
-
Cyclo(-Phe-Phe): : Composed of phenylalanine residues, this compound is more hydrophobic than Cyclo(-Ala-His) and is used in the study of hydrophobic interactions in peptides.
Cyclo(-Ala-His) is unique due to the presence of the histidine residue, which imparts distinct chemical reactivity and biological activity. Its ability to form metal complexes and participate in various biochemical pathways sets it apart from other cyclic dipeptides.
Eigenschaften
IUPAC Name |
(3S,6S)-3-(1H-imidazol-5-ylmethyl)-6-methylpiperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O2/c1-5-8(14)13-7(9(15)12-5)2-6-3-10-4-11-6/h3-5,7H,2H2,1H3,(H,10,11)(H,12,15)(H,13,14)/t5-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWWFDFUTSPWSFY-FSPLSTOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CN=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What do we know about the structure of cyclo(-Ala-His) and how it was studied?
A1: Cyclo(-Ala-His) is a cyclic dipeptide composed of Alanine and Histidine residues. [, ] Researchers used conformational analysis and Density Functional Theory (DFT) calculations to determine its most stable conformation. [] These calculations revealed that cyclo(-Ala-His) adopts a "boat" conformation as its most stable form rather than a planar one. [] Additionally, FTIR and Raman spectroscopy were employed to analyze the vibrational characteristics of the molecule. [] The experimental spectral data aligned well with the spectra simulated using DFT calculations, confirming the accuracy of the predicted structure. []
Q2: What are the potential applications of cyclo(-Ala-His) in drug discovery?
A2: While further research is needed, cyclo(-Ala-His) has shown promising results as a potential anticancer agent. [] In silico molecular docking studies investigated its interaction with DNA. [] Additionally, the drug-likeness and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were analyzed, suggesting that cyclo(-Ala-His) possesses favorable characteristics for further development as a drug candidate. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


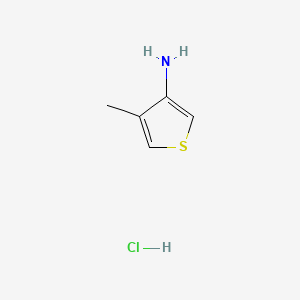
![N-Methyl-N-[(1-methyl-1H-imidazol-5-yl)methyl]amine](/img/structure/B1352360.png)
